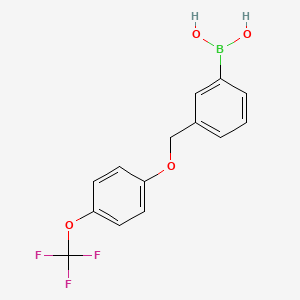

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Description

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy-substituted phenoxy group attached to a phenyl ring via a methylene bridge at the meta position. This compound is part of a broader class of arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions to introduce aromatic fragments into complex molecules . The trifluoromethoxy (-OCF₃) group is notable for its strong electron-withdrawing properties, which enhance the acidity of the boronic acid moiety and influence its reactivity in synthetic applications .

Properties

IUPAC Name |

[3-[[4-(trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O4/c16-14(17,18)22-13-6-4-12(5-7-13)21-9-10-2-1-3-11(8-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLMAWFFRKHIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584613 | |

| Record name | (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-06-2 | |

| Record name | B-[3-[[4-(Trifluoromethoxy)phenoxy]methyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-{[4-(Trifluoromethoxy)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((1',2',3',4'-Tetrahydro-5-naphthyloxy)methyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process.

Mode of Action

This compound interacts with its targets through a process known as transmetalation. In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium. This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway involves the formation of carbon-carbon bonds, which are crucial for the synthesis of a wide range of organic compounds. The downstream effects of this pathway can lead to the production of various biologically active molecules.

Pharmacokinetics

It’s known that the compound is solid at room temperature and has a boiling point of 118-127 °c. These properties may influence its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of various biologically active molecules, including lactate dehydrogenase inhibitors, nitro-phenoxybenzoic acid derivatives, and modulators of survival motor neuron protein.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction, in which the compound plays a crucial role, requires exceptionally mild and functional group tolerant reaction conditions. Additionally, the stability of the compound may be affected by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play a critical role in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is crucial for studying enzyme kinetics and developing potential therapeutic agents targeting protease-related diseases.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, enzymes that regulate various signaling pathways. By inhibiting specific kinases, this compound can alter cell proliferation, apoptosis, and differentiation. Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects primarily through the inhibition of enzymes by forming reversible covalent bonds with their active sites. For instance, the boronic acid group of this compound interacts with the hydroxyl group of serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is crucial for understanding the compound’s potential as a therapeutic agent and its role in regulating biochemical pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis. Additionally, this compound can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in target tissues. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within cells. These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects. The presence of specific targeting signals, such as nuclear localization sequences, can facilitate the transport of this compound to the nucleus, where it can modulate gene expression and cellular processes.

Biological Activity

(3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, such as those found in sugars. This property is crucial for its interaction with biological molecules, influencing its biological activity.

Structural Formula

Antimalarial Properties

Research indicates that compounds similar to this compound exhibit significant antimalarial activity. For instance, derivatives with trifluoromethoxy groups have shown enhanced stability against metabolic degradation and improved efficacy against Plasmodium falciparum, the causative agent of malaria. A study reported that certain analogs demonstrated low nanomolar EC50 values against various strains of P. falciparum, indicating potent antiplasmodial effects .

Antitubercular Activity

The compound has also been investigated for its potential against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring can enhance the inhibitory activity against the enzyme MtTMPK, which is critical for the survival of the bacterium. Some derivatives showed promising results in both enzymatic assays and whole-cell activity tests, suggesting that further optimization could yield effective antitubercular agents .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity in human fibroblast cells (MRC-5) indicated that while some derivatives exhibited moderate cytotoxic effects, others maintained a favorable selectivity index, suggesting potential therapeutic benefits with reduced toxicity . The selectivity is crucial for developing drugs that target specific pathogens without harming host cells.

Table 1: Summary of Biological Activities

| Compound | Activity Type | EC50 (nM) | Remarks |

|---|---|---|---|

| Compound 1 | Antimalarial | 1.0 | Highly active against P. falciparum |

| Compound 2 | Antitubercular | <6.0 | Effective against MtTMPK |

| Compound 3 | Cytotoxicity (MRC-5) | >50 | Low toxicity observed |

Notable Research Findings

- Antimalarial Efficacy : A derivative of the compound was found to be effective against multiple strains of P. falciparum, demonstrating an EC50 value as low as 1.0 nM, indicating high potency .

- Mechanism of Action : The mechanism involves inhibition of key enzymes within the parasite's metabolic pathways, which is essential for their survival and replication .

- SAR Insights : Modifications at specific positions on the phenyl rings significantly influenced both potency and selectivity, underscoring the importance of structural optimization in drug design .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions:

Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. The presence of the trifluoromethoxy group enhances the electronic properties of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid, making it an effective reagent for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki Coupling

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | K2CO3, DMF, 80°C |

| 4-(Trifluoromethyl)phenylboronic acid | 78 | K2CO3, DMF, 80°C |

| Phenylboronic acid | 70 | K2CO3, DMF, 80°C |

Medicinal Chemistry

Anticancer Activity:

Research indicates that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that derivatives similar to this compound can selectively induce apoptosis in cancer cells.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that a related boronic acid derivative exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to disrupt protein homeostasis by inhibiting the proteasome pathway .

Materials Science

Functional Materials:

The incorporation of boronic acids into polymer matrices has been explored for developing smart materials. The unique properties of this compound allow for the fabrication of responsive materials that can change their properties upon exposure to specific stimuli.

Table 2: Properties of Boronic Acid-Based Polymers

| Polymer Type | Sensitivity | Application Area |

|---|---|---|

| Poly(vinyl phenylboronate) | pH-responsive | Drug delivery systems |

| Poly(N-isopropylacrylamide) | Temperature-sensitive | Smart hydrogels |

| Poly(ethylene glycol-boronic acid) | Glucose-sensitive | Biosensors |

Biochemical Applications

Probes for Biological Studies:

Boronic acids can interact with diols and sugars, making them suitable for use as probes in biochemical assays. The trifluoromethoxy substitution enhances the selectivity and binding affinity towards specific biomolecules.

Research Insight:

In a study examining glucose-binding properties, it was found that compounds like this compound showed higher binding affinities compared to traditional phenylboronic acids. This property is particularly useful in developing sensors for diabetes monitoring .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are best understood by comparing it with structurally related boronic acids:

Key Observations :

- Substituent Position : Meta-substituted analogs (e.g., the target compound) may exhibit steric constraints in reactions compared to para-substituted derivatives like Compound 8 .

- Electron-Withdrawing Groups : The -OCF₃ group increases boronic acid acidity more effectively than -CF₃ due to additional resonance stabilization .

- Biological Activity : Analogs with polar substituents (e.g., methoxyethyl) show enhanced enzyme inhibition, suggesting that the target compound’s -OCF₃ group could be optimized for similar applications .

Physicochemical Properties

While direct data on the target compound’s acidity (pKa) is unavailable, studies on trifluoromethoxy phenylboronic acids indicate that the -OCF₃ group lowers pKa by ~1–2 units compared to non-fluorinated analogs . For example:

The target compound’s solubility in polar solvents (e.g., DMSO, THF) is likely comparable to its analogs, though the methylene bridge may slightly improve lipophilicity .

Preparation Methods

Preparation Methods of (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid

Detailed Synthetic Route and Conditions

Step 1: Preparation of (3-(Trifluoromethoxy)phenyl)boronic acid intermediate

- Starting from trifluoromethoxybenzene derivatives, a lithiation or metal-halogen exchange is performed, followed by quenching with trialkyl borates such as trimethyl borate (B(OMe)3) to form the boronic acid intermediate.

- The reaction is typically conducted at low temperatures (0 °C) to control reactivity and minimize side reactions.

- Workup involves aqueous acidic quenching (e.g., 4 M HCl) and phase separation to isolate the boronic acid.

- Purification may include washing with aqueous sodium hydroxide solutions to remove impurities.

Step 2: Coupling with 3-(chloromethyl)phenol or related intermediates

- The trifluoromethoxyphenol derivative is reacted with a chloromethyl-substituted phenylboronic acid or its precursor in the presence of a suitable base and phase-transfer catalyst (quaternary ammonium salts such as tetra-n-butylammonium bromide).

- Reaction temperatures are controlled between 80–160 °C, preferably 100–130 °C, with reaction times ranging from 4 to 12 hours.

- The reaction pressure is maintained under reduced pressure (200–400 mbar) to facilitate solvent removal and drive the reaction.

- The product is isolated by filtration and recrystallization from solvents such as acetonitrile and water to achieve high purity (>98.5%).

Catalysts, Bases, and Additives

- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed in Suzuki–Miyaura coupling steps.

- Bases include inorganic carbonates and phosphates (e.g., K2CO3, Na2CO3, K3PO4).

- Quaternary ammonium salts serve as phase-transfer catalysts to enhance reaction rates and yields.

- Organic phosphonium salts may also be used as additives for improved reaction efficiency.

Representative Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Pressure (mbar) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Trifluoromethoxybenzene + B(OMe)3, 4 M HCl quench | 0 | Atmospheric | 1–2 | High | Isolation of (3-(trifluoromethoxy)phenyl)boronic acid intermediate |

| 2 | Coupling with chloromethylphenylboronic acid, base, TBA bromide | 100–130 | 200–400 | 8–10 | 75–79 | Recrystallization yields purity >98.5% |

Purification and Characterization

- Recrystallization protocols involve gradual cooling with seed crystals to control crystal size and purity.

- X-ray powder diffraction confirms crystalline phase purity.

- Chromatographic purification is generally avoided in industrial processes to enhance scalability.

- Final products exhibit purity levels of 98.5% or higher, suitable for pharmaceutical or advanced material applications.

Research Findings and Industrial Relevance

- The patented process (WO2024133476A1) emphasizes an efficient, scalable route using commercially available bulk chemicals and safe handling procedures.

- The process achieves significantly higher yields (up to 79%) compared to earlier methods (46% or less), with minimized purification steps.

- Reaction parameters such as temperature, pressure, and additive choice critically influence yield and purity.

- The use of quaternary ammonium salts as additives enhances reaction kinetics and product isolation.

- The method is adaptable to industrial scale, providing a robust supply of the compound for further synthetic applications, including inhibitor synthesis targeting TRP channels.

Q & A

Q. What are the critical steps and conditions for synthesizing (3-((4-(Trifluoromethoxy)phenoxy)methyl)phenyl)boronic acid?

The synthesis involves coupling a trifluoromethoxy-substituted phenoxy methyl group to a boronic acid-functionalized phenyl ring. Key steps include:

- Suzuki-Miyaura cross-coupling to attach the aryl group to the boronic acid core.

- Controlled reaction conditions : Temperature (typically 60–100°C), anhydrous solvents (e.g., THF or DMF), and pH adjustments to stabilize the boronic acid moiety .

- Purification via column chromatography or recrystallization to isolate the product.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of B–O and C–F stretching vibrations (~1,350 cm and ~1,100 cm, respectively) .

- Elemental Analysis : Quantification of boron and fluorine content for purity assessment.

Q. How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethoxy group enhances the electrophilicity of the aryl ring, facilitating nucleophilic substitution or cross-coupling reactions. However, steric hindrance from the phenoxy-methyl group may reduce reaction rates, necessitating optimized catalyst systems (e.g., Pd(PPh)) and longer reaction times .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the protodeboronation of this compound?

Protodeboronation (B–C bond cleavage under acidic conditions) can occur due to the electron-deficient nature of the aryl ring. Kinetic studies using:

Q. How can surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify its binding to biological targets?

- SPR : Immobilize the target protein (e.g., serine protease) on a sensor chip and measure binding kinetics (association/dissociation rates) in real time.

- ITC : Directly measure enthalpy changes during binding to calculate dissociation constants () and stoichiometry . Example: A of 50 nM suggests high affinity for proteases, supporting its use as an inhibitor .

Q. What structural modifications improve its selectivity for specific enzymes?

Comparative studies with analogs (e.g., 4-(trifluoromethyl)benzeneboronic acid) reveal:

- Substituent position : Meta-substituted trifluoromethoxy groups enhance steric complementarity with enzyme active sites.

- Boron hybridization : sp-hybridized boron improves reversible covalent bonding with catalytic serine residues .

- Data-driven design : Use X-ray crystallography to map protein-ligand interactions and refine substituents .

Q. How do computational methods like DFT aid in predicting its electronic properties?

- Density Functional Theory (DFT) : Calculates bond lengths, partial charges, and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulates binding conformations with target proteins, identifying key hydrogen bonds or hydrophobic interactions .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activities across studies?

- Reproducibility checks : Validate assay conditions (e.g., buffer pH, enzyme concentration) that affect boronic acid stability.

- Cross-technique validation : Compare SPR-derived values with ITC or fluorescence polarization data .

- Control experiments : Test against structurally similar but inactive analogs (e.g., 3-methoxy derivatives) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.